molecular formula C20H13BrIN3O3 B5609686 2-(4-bromo-2-cyanophenoxy)-N-[(E)-[5-(4-iodophenyl)furan-2-yl]methylideneamino]acetamide

2-(4-bromo-2-cyanophenoxy)-N-[(E)-[5-(4-iodophenyl)furan-2-yl]methylideneamino]acetamide

Cat. No.: B5609686
M. Wt: 550.1 g/mol
InChI Key: MQJWNNZKIKHZIW-BHGWPJFGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromo-2-cyanophenoxy)-N-[(E)-[5-(4-iodophenyl)furan-2-yl]methylideneamino]acetamide is a complex organic compound characterized by the presence of bromine, cyanide, iodine, and furan groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-cyanophenoxy)-N-[(E)-[5-(4-iodophenyl)furan-2-yl]methylideneamino]acetamide typically involves multiple steps, including halogenation, cyanation, and condensation reactions. The starting materials often include 4-bromo-2-cyanophenol and 4-iodophenylfuran. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize waste, as well as implementing continuous flow processes to enhance efficiency and safety. The use of automated systems and advanced analytical techniques would be essential to monitor and control the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-cyanophenoxy)-N-[(E)-[5-(4-iodophenyl)furan-2-yl]methylideneamino]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, such as converting the nitrile group to an amine.

    Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(4-bromo-2-cyanophenoxy)-N-[(E)-[5-(4-iodophenyl)furan-2-yl]methylideneamino]acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.

    Materials Science: Its properties can be exploited in the design of new materials with specific electronic or optical characteristics.

    Organic Synthesis: The compound can serve as a building block for synthesizing more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-cyanophenoxy)-N-[(E)-[5-(4-iodophenyl)furan-2-yl]methylideneamino]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-bromo-2-cyanophenoxy)-N-[(E)-[5-(4-iodophenyl)furan-2-yl]methylideneamino]acetamide include other halogenated phenoxyacetamides and furan derivatives. These compounds share structural similarities but may differ in their functional groups or substituents.

Uniqueness

The uniqueness of this compound lies in its combination of bromine, cyanide, iodine, and furan groups, which confer distinct chemical and biological properties. This makes it a valuable compound for exploring new chemical reactions and developing novel applications.

Properties

IUPAC Name

2-(4-bromo-2-cyanophenoxy)-N-[(E)-[5-(4-iodophenyl)furan-2-yl]methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrIN3O3/c21-15-3-7-18(14(9-15)10-23)27-12-20(26)25-24-11-17-6-8-19(28-17)13-1-4-16(22)5-2-13/h1-9,11H,12H2,(H,25,26)/b24-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJWNNZKIKHZIW-BHGWPJFGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=NNC(=O)COC3=C(C=C(C=C3)Br)C#N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=N/NC(=O)COC3=C(C=C(C=C3)Br)C#N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrIN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.